molecular formula C26H36N6O5 B550118 Angiotensin I/II (5-8) CAS No. 34233-50-6

Angiotensin I/II (5-8)

Cat. No.: B550118
CAS No.: 34233-50-6
M. Wt: 512.6 g/mol
InChI Key: RXGAHIIILDHXJU-XSXWSVAESA-N
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Description

Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (5-8) specifically refers to the amino acid sequence from the fifth to the eighth position in the angiotensin I and II peptides.

Scientific Research Applications

Angiotensin I/II (5-8) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in cardiovascular diseases and hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Target of Action

The primary targets of Angiotensin I/II (5-8) are the angiotensin II type 1 (AT1) receptors found in various parts of the body, including the heart, blood vessels, and kidneys . These receptors play a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Angiotensin I/II (5-8) interacts with its targets by binding to the AT1 receptors . This binding triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure . It also stimulates the release of aldosterone from the adrenal glands and antidiuretic hormone (ADH, or vasopressin) from the pituitary gland .

Pharmacokinetics

All angiotensin-converting enzyme inhibitors, including Angiotensin I/II (5-8), bind to tissue and plasma protein . The free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration. Binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .

Result of Action

The action of Angiotensin I/II (5-8) results in several molecular and cellular effects. It causes the muscular walls of small arteries (arterioles) to constrict (narrow), which increases blood pressure . It also triggers the adrenal glands to release aldosterone and the pituitary gland to release antidiuretic hormone (ADH, or vasopressin), which causes the kidneys to reabsorb water .

Action Environment

The action of Angiotensin I/II (5-8) can be influenced by various environmental factors. For instance, the rate of renal blood flow primarily regulates the renin-angiotensin-aldosterone system (RAAS) . Changes in this rate, due to factors such as dehydration or heart failure, can therefore affect the action of Angiotensin I/II (5-8). Additionally, the presence of other hormones, such as atrial natriuretic peptide (ANP), can also influence its action by inhibiting the release of renin .

Safety and Hazards

For safety and hazards related to Angiotensin I/II (5-8), it is recommended to refer to the Safety Data Sheets provided by the manufacturer .

Future Directions

Researchers are making a consistent effort to explore the associated pharmacological effects of Ang II . It is hoped that the next 100 years of research into RAS will uncover hitherto unimaginable therapeutic opportunities .

Biochemical Analysis

Biochemical Properties

Angiotensin I/II (5-8) interacts with various enzymes and proteins. The most notable interaction is with the angiotensin-I converting enzyme (ACE), a zinc protease that cleaves angiotensin-I to form angiotensin-II . This interaction is critical in the regulation of blood pressure and electrolyte fluid homeostasis .

Cellular Effects

Angiotensin I/II (5-8) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of blood pressure by the renin-angiotensin system (RAS) and kallikrein-kinin systems (KKS) .

Molecular Mechanism

At the molecular level, Angiotensin I/II (5-8) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to ACE, inhibiting its activity and thus reducing the conversion of angiotensin-I to angiotensin-II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of angiotensin I/II (5-8) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (5-8) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Comparison with Similar Compounds

Angiotensin I/II (5-8) can be compared with other angiotensin peptides, such as:

    Angiotensin I: The precursor to angiotensin II, which is converted by angiotensin-converting enzyme (ACE).

    Angiotensin II: The primary active peptide in the renin-angiotensin system, responsible for most of the physiological effects.

    Angiotensin (1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation and anti-inflammatory actions.

Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the distinct biological activities it exhibits compared to other angiotensin peptides. Its role in modulating the effects of the renin-angiotensin system makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGAHIIILDHXJU-XSXWSVAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430963
Record name CTK1B7855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34233-50-6
Record name CTK1B7855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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